molecular formula C8H9BrO2 B13498294 rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene

rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene

Cat. No.: B13498294
M. Wt: 217.06 g/mol
InChI Key: YNLUSIIBBYYCTI-LAHCRNKXSA-N
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Description

The compound rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene is a complex organic molecule characterized by its unique tricyclic structure This compound is notable for its bromine atom and the presence of two oxygen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene typically involves multiple steps, starting from simpler organic precursors. One common approach includes the bromination of a suitable tricyclic precursor under controlled conditions. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the incorporation of the bromine atom into the tricyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Addition Reactions: The double bonds within the tricyclic structure can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted tricyclic compounds, while oxidation and reduction can lead to different oxidation states of the molecule.

Scientific Research Applications

rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene involves its interaction with specific molecular targets. The bromine atom and the tricyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene is unique due to its specific bromine substitution and the presence of two oxygen atoms within its tricyclic structure. This combination of features imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

(1S,2R,6S,7S)-8-bromo-3,5-dioxatricyclo[5.2.1.02,6]dec-8-ene

InChI

InChI=1S/C8H9BrO2/c9-6-2-4-1-5(6)8-7(4)10-3-11-8/h2,4-5,7-8H,1,3H2/t4-,5+,7+,8-/m0/s1

InChI Key

YNLUSIIBBYYCTI-LAHCRNKXSA-N

Isomeric SMILES

C1[C@H]2C=C([C@@H]1[C@H]3[C@@H]2OCO3)Br

Canonical SMILES

C1C2C=C(C1C3C2OCO3)Br

Origin of Product

United States

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